Product packaging for Indoxacarb(Cat. No.:CAS No. 173584-44-6)

Indoxacarb

Cat. No.: B1671938
CAS No.: 173584-44-6
M. Wt: 527.8 g/mol
InChI Key: VBCVPMMZEGZULK-NRFANRHFSA-N
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Description

Indoxacarb (CAS 173584-44-6) is a broad-spectrum oxadiazine insecticide belonging to the class of sodium channel inhibitor (SCI) chemicals. It is a pro-insecticide that is metabolically activated within the target insect to a decarbomethoxylated metabolite (DCJW), which acts as a potent blocker of voltage-gated sodium channels in nerve cells. This binding is irreversible and specifically targets slow-inactivated sodium channel states, leading to the cessation of nerve impulse transmission, paralysis, and ultimately insect death. Its unique mechanism of action differentiates it from other insecticide classes such as pyrethroids, organophosphates, and carbamates, with no known cross-resistance. In research and development, this compound is primarily utilized for its high efficacy against a wide range of Lepidoptera pests, including but not limited to the beet armyworm ( Spodoptera exigua ), diamondback moth ( Plutella xylostella ), cotton bollworm ( Helicoverpa armigera ), and codling moth. Its applications extend to studying pest control in key crops such as cotton, vegetables, fruits, and ornamental plants. Beyond agriculture, its role in public health initiatives for vector control, such as managing mosquito and house fly ( Musca domestica ) populations, is also a significant area of investigation. Recent studies in 2025 have focused on its transgenerational and sublethal effects on pest biology and population performance, providing valuable data for resistance management strategies and integrated pest management (IPM) programs. The value of this compound for research is underscored by its favorable selectivity. It exhibits high insecticidal activity while maintaining a relatively low toxicity profile in mammals, a characteristic attributed to less efficient bioactivation and rapid metabolic degradation in mammalian systems. Studies indicate it is over 1000 times more neurotoxic to insects than to mammals. Furthermore, its low residue potential and minimal impact on non-target beneficial insects make it a compound of interest for developing more sustainable pest control solutions. This compound is offered For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H17ClF3N3O7 B1671938 Indoxacarb CAS No. 173584-44-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (4aS)-7-chloro-2-[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate
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InChI

InChI=1S/C22H17ClF3N3O7/c1-33-18(30)21-10-12-9-13(23)3-8-16(12)17(21)27-28(11-35-21)19(31)29(20(32)34-2)14-4-6-15(7-5-14)36-22(24,25)26/h3-9H,10-11H2,1-2H3/t21-/m0/s1
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InChI Key

VBCVPMMZEGZULK-NRFANRHFSA-N
Source PubChem
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Canonical SMILES

COC(=O)C12CC3=C(C1=NN(CO2)C(=O)N(C4=CC=C(C=C4)OC(F)(F)F)C(=O)OC)C=CC(=C3)Cl
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Isomeric SMILES

COC(=O)[C@]12CC3=C(C1=NN(CO2)C(=O)N(C4=CC=C(C=C4)OC(F)(F)F)C(=O)OC)C=CC(=C3)Cl
Source PubChem
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Molecular Formula

C22H17ClF3N3O7
Source PubChem
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DSSTOX Substance ID

DTXSID1032690
Record name Indoxacarb
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Molecular Weight

527.8 g/mol
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Physical Description

White solid; [HSDB] White powder; [MSDSonline]
Record name Indoxacarb
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Solubility

Solubility in n-octanol 14.5 g/L, methanol 103 g/L, acetonitrile 139 g/L, acetone >250 g/kg (all at 25 °C), In water, 0.20 mg/L at 20 °C
Record name INDOXACARB
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Density

1.44 g/cu cm at 20 °C
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Vapor Pressure

1.9X10-10 mm Hg at 25 °C
Record name INDOXACARB
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Color/Form

White powder

CAS No.

173584-44-6
Record name Indoxacarb
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Record name Indoxacarb
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Record name Indeno[1,2-e][1,3,4]oxadiazine-4a(3H)-carboxylic acid, 7-chloro-2,5-dihydro-2-[[(methoxycarbonyl)[4-(trifluoromethoxy)phenyl]amino]carbonyl]-, methyl ester, (4aS)
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Record name INDOXACARB
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Melting Point

88.1 °C
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Mechanistic Insights into Indoxacarb Action

Physiological Manifestations of Indoxacarb (B177179) Toxicity in Target Organisms

Delayed Mortality Phenotypes

A notable characteristic of this compound's insecticidal activity is its delayed toxicity and the manifestation of delayed mortality phenotypes nih.govnih.gov. Unlike some fast-acting insecticides, the toxic effects of this compound often become fully apparent over a period of hours to days following exposure nih.govnih.gov. This delayed action is advantageous in pest management, particularly for social insects, as it allows affected individuals to return to their colonies and potentially transfer the active ingredient to other nest mates before succumbing to the effects nih.gov.

Research findings illustrate this delayed mortality across various insect species:

Anopheles gambiae (Mosquitoes): Studies on Anopheles gambiae mosquitoes, including pyrethroid-resistant strains, have demonstrated significant delayed mortality. While initial mortality at 24 hours post-exposure may not be substantially different from controls, a considerable increase in mortality is observed between 24 and 96 hours nih.gov. For instance, exposure to this compound-treated netting at 500 mg/m² resulted in over 90% mortality of the kdr strain of An. gambiae by 96 hours, a rate significantly higher than the 30% mortality achieved with permethrin (B1679614) at the same dosage nih.gov.

Table 1: Mortality of Anopheles gambiae (kdr strain) on Treated Netting nih.gov

InsecticideDosage (mg/m²)Mortality (%) at 96 hours
This compound500>90
Permethrin50030

Solenopsis invicta (Red Imported Fire Ants): In laboratory settings, red imported fire ant (Solenopsis invicta) colonies provided with this compound bait showed rapid and complete mortality within days. More than 85% of colonies died within 3 days, with 100% mortality observed by 6 days. Field applications also reflected this delayed, yet effective, control; 50% of treated areas were free of active fire ant nests within 3 days, compared to 11 days required for hydramethylnon (B1673435) bait to achieve the same level of control. The time required for 15% mortality (LT15) in treated S. invicta adults was 9 hours for this compound, indicating a slower initial kill compared to spinosad (3 hours) but faster than hydramethylnon (16 hours).

Table 2: Mortality of Solenopsis invicta Laboratory Colonies with this compound Bait

Time (days)Mortality (%)
3>85
6100

Table 3: Time to Mortality (LT15) for Solenopsis invicta Adults

InsecticideLT15 (hours)
Spinosad3
This compound9
Hydramethylnon16

Musca domestica (House Flies): Studies on Musca domestica larvae exposed to this compound in food demonstrated concentration-dependent delayed mortality. For 3rd instar larvae, 100% mortality was achieved within 72-96 hours at higher concentrations (100-60 ppm), while lower concentrations (50-20 ppm) resulted in significant mortality within 96-144 hours. Similarly, for 2nd instar larvae, 100% mortality was reached within 48-96 hours at higher concentrations. When comparing granular fly baits, a high application rate of this compound achieved 90% fly mortality in 27.7 hours, which was faster than dinotefuran (B1670701) (51.0 hours) and cyantraniliprole (B1669382) (45.9 hours).

Table 4: Time to 90% Mortality for Musca domestica (House Flies) Exposed to Granular Baits

InsecticideApplication RateTime to 90% Mortality (hours)
This compoundHigh27.7
Dinotefuran-51.0
Cyantraniliprole-45.9

The delayed mortality observed with this compound highlights its effectiveness as a pest management tool, particularly in scenarios where a slower, more thorough action is beneficial for broader colony control or sustained pest reduction.

Metabolic Pathways and Bioactivation of Indoxacarb

Enzymatic Conversion of Indoxacarb (B177179) to Active Metabolites

The conversion of this compound to its active metabolite, DCJW, is primarily mediated by specific enzymatic pathways within the insect.

Esterases play a crucial role in the bioactivation of this compound. These enzymes catalyze the hydrolytic removal of a methoxycarbonyl group from the this compound molecule, leading to the formation of the more toxic DCJW. nih.govbioone.orgresearchgate.nethb-p.comsyngentappm.com.aueuropa.eunih.govresearchgate.netmdpi.comnih.govoup.com Research findings indicate that the activity of esterases is directly correlated with the rate of this compound bioactivation. For instance, studies have shown that esterase inhibitors such as diisopropyl fluorophosphate (B79755) (DFP), paraoxon, and S,S,S-tributyl phosphorothioate (B77711) (DEF) can significantly inhibit the conversion of this compound to DCJW, thereby reducing its toxicity. nih.gov

In addition to esterases, amidases are also implicated in the metabolic activation of this compound in insects. These enzymes contribute to the hydrolytic cleavage necessary to produce the active DCJW metabolite. nih.govresearchgate.nethb-p.comresearchgate.netoup.comjst.go.jpresearchgate.netresearchgate.net The combined action of esterases and amidases ensures efficient bioactivation of the pro-insecticide within target pests.

Comparative Metabolism in Target and Non-Target Organisms

The differential metabolism of this compound in target insects versus non-target organisms is a key factor contributing to its selective toxicity.

Insects exhibit a highly efficient and rapid metabolic pathway for converting this compound into the active DCJW. This conversion typically occurs within the insect's midgut and fat bodies. nih.govhb-p.comsyngentappm.com.au Studies have demonstrated that in susceptible insects, the rate of metabolic conversion of this compound to IN-JT333 (DCJW) can be very high, reaching at least 90% within four hours of ingestion. europa.eu This rapid and extensive bioactivation in insects ensures the formation of sufficient quantities of the sodium channel blocker, leading to effective pest control. Beyond the primary bioactivation, this compound and DCJW can undergo further metabolism in insects through processes like hydroxylation and oxadiazine ring-opening, which are often NADPH/cytochrome P450-dependent. nih.govnih.govflybase.org

Table 1: Key Metabolic Characteristics of this compound in Insects

CharacteristicDescriptionSource
Primary BioactivationConversion to N-decarbomethoxylated this compound (DCJW/IN-JT333) nih.govbioone.orgresearchgate.nethb-p.comeuropa.euresearchgate.netinrae.frnih.govcaymanchem.comnih.govnih.gov
Key Enzymes InvolvedEsterases and Amidases nih.govbioone.orgresearchgate.nethb-p.comsyngentappm.com.aueuropa.eunih.govresearchgate.netmdpi.comnih.govoup.comjst.go.jpresearchgate.netresearchgate.net
Site of ActivationMidgut and fat bodies nih.govhb-p.comsyngentappm.com.au
Efficiency in Susceptible InsectsHigh (≥90%) and rapid (within 4 hours of ingestion) europa.eu
Further MetabolismHydroxylation and oxadiazine ring-opening (often P450-dependent) nih.govnih.govflybase.org

In contrast to insects, mammals possess metabolic pathways that primarily detoxify this compound, converting it into non-toxic or less toxic metabolites. bioone.orgeuropa.eu Mammals are considerably less efficient in converting this compound to the active and toxic IN-JT333 (DCJW) metabolite. europa.eu The mammalian liver plays a significant role in this detoxification, involving extensive degradation through mechanisms such as cytochrome P450-mediated attack of the indanone and oxadiazine rings. europa.euinchem.org N-decarbomethoxyllation, the bioactivation pathway in insects, is a relatively minor metabolic route in mammals. europa.eu Studies in model organisms like zebrafish, a non-target species, indicate that this compound exposure can disrupt crucial metabolic pathways, including the tricarboxylic acid (TCA) cycle and various amino acid metabolisms, leading to a reduction in liver detoxification capacity. researchgate.net In rats, this compound's bioavailability and excretion rates are relatively low, which may be attributed to its rapid metabolism and accumulation in certain tissues. nih.gov

Stereoselective Metabolism of this compound Enantiomers

This compound is a chiral compound, possessing a single chiral center, which results in two enantiomers: S-(+)-indoxacarb (also known as DPX-KN128 or S-indoxacarb) and R-(-)-indoxacarb (IN-KN127 or R-indoxacarb). researchgate.netnih.govherts.ac.ukresearchgate.netfao.orgapvma.gov.au Crucially, only the S-enantiomer is insecticidally active. researchgate.netnih.govresearchgate.netnih.govherts.ac.ukresearchgate.netapvma.gov.au

Research indicates that S-indoxacarb dissipates more rapidly and demonstrates stronger toxicity compared to R-indoxacarb. nih.govresearchgate.netresearchgate.net This stereoselective difference extends to the formation of the active metabolite; the S-enantiomer of DCJW is active both in vitro and in vivo, whereas the R-enantiomer of DCJW is inactive. researchgate.net In insects such as Spodoptera frugiperda, the observed enantiomeric bioactivity is linked to the selective metabolism, with S-indoxacarb treatment resulting in a significantly higher concentration of the active DCJW metabolite. nih.gov

In mammalian systems, such as rats, S-(+)-indoxacarb is more readily metabolized in the blood compared to R-(-)-indoxacarb and is less prone to accumulate in most tissues. nih.gov Conversely, in non-target aquatic organisms like zebrafish, a preferential accumulation of the less insecticidally active (-)-R-indoxacarb enantiomer has been observed. This suggests that the (+)-S-indoxacarb enantiomer undergoes faster degradation and metabolism in these species. oup.comresearchgate.net

Table 2: Stereoselectivity of this compound Enantiomers

EnantiomerInsecticidal ActivityMammalian Metabolism (Rats)Non-Target Organism Metabolism (Zebrafish)Source
S-(+)-IndoxacarbActiveMore readily metabolized in blood; less tissue accumulationFaster degradation and metabolism; less bioaccumulation researchgate.netnih.govresearchgate.netnih.govherts.ac.ukresearchgate.netapvma.gov.au
R-(-)-IndoxacarbInactiveLess readily metabolized in blood; more tissue accumulationSlower degradation and metabolism; preferential bioaccumulation researchgate.netnih.govresearchgate.netnih.govherts.ac.ukresearchgate.netapvma.gov.au

S-Indoxacarb Biotransformation

S-Indoxacarb, the insecticidally active enantiomer, undergoes significant biotransformation in insects. The primary bioactivation step for S-indoxacarb is its conversion to the active metabolite S-DCJW (PubChem CID: 149549437). nih.govnih.gov This crucial conversion is catalyzed by esterase/amidase enzymes. Research indicates that this enzymatic activity can be inhibited by esterase inhibitors such as diisopropyl fluorophosphate (DFP), paraoxon, and S,S,S-tributyl phosphorotrithioate (DEF), but not by cytochrome P450-dependent mono-oxygenase inhibitors like piperonyl butoxide (PBO) or 1-phenyl imidazole, nor by the glutathione (B108866) S-transferase inhibitor N-ethyl maleimide (B117702) (NEM). mdpi.com

Studies in organisms like the silkworm (Bombyx mori) have shown that the bioconversion of S-indoxacarb into S-DCJW is considerably greater compared to the conversion of R-indoxacarb to R-DCJW. nih.gov In the German cockroach (Blattella germanica L.), S-indoxacarb and S-DCJW are further metabolized. These secondary metabolic pathways include hydroxylation and oxadiazine ring-opening reactions. The formation of these hydroxylated and oxadiazine ring-opened metabolites is dependent on NADPH/cytochrome P450 enzymes. nih.govmdpi.com Increased cytochrome P450 activity has been correlated with a higher disappearance rate of both this compound and DCJW in certain insect populations. mdpi.com

A key metabolite formed from S-indoxacarb, particularly in the fat of rats, is IN-JT333, which is also known as N-decarboxylated this compound or DCJW. fao.org

R-Indoxacarb Metabolic Fate

R-Indoxacarb is the inactive enantiomer of this compound. apvma.gov.aufao.org While it does not possess significant insecticidal activity, it also undergoes metabolic processes within biological systems. Similar to S-indoxacarb, R-indoxacarb can be bioconverted to its corresponding N-decarbomethoxylated metabolite, R-DCJW. However, the extent of this bioconversion is much lower than that observed for S-indoxacarb to S-DCJW. nih.gov

In silkworm larvae, the amount of R-DCJW produced from R-indoxacarb ranged from 0.00610 to 2.34 times the amount of the parent R-indoxacarb. In contrast, S-DCJW produced from S-indoxacarb was 0.125 to 36.9 times the amount of the parent S-indoxacarb, highlighting the enantioselective biotransformation. nih.gov

In animal metabolism studies (e.g., rats, hens, lactating cows), the kinetics and metabolism of racemic or enantiomer-enriched this compound appear to be very similar, although the metabolite profile can vary quantitatively between males and females and is dose-dependent. fao.orgepa.govfao.org The metabolic pathway proposed for racemic this compound in animals yields multiple metabolites retaining either the indeno or trifluoromethoxyphenyl groups. epa.gov Both this compound enantiomers have been shown to hydrolyze and photolytically degrade in sterile water at similar rates. fao.org

Table 1: Enantioselective Bioconversion of this compound to DCJW in Silkworm Larvae nih.gov

EnantiomerRatio of DCJW Produced to Parent Compound (Range)
R-Indoxacarb0.00610 - 2.34 times
S-Indoxacarb0.125 - 36.9 times

Indoxacarb Resistance Mechanisms and Dynamics

Fitness Costs Associated with Indoxacarb (B177179) Resistance

The development of insecticide resistance often comes with biological trade-offs, known as fitness costs, which can manifest as reduced survival, growth, or reproduction in the absence of the insecticide. These costs are a critical factor in insecticide resistance management (IRM) programs, as they can limit the stability and spread of resistance alleles in pest populations. The magnitude and expression of these fitness costs can vary depending on factors such as experimental conditions (e.g., nutrition, humidity, temperature), the genetic background of insect populations, and the specific insecticide class involved.

Impact on Developmental Time and Longevity

Studies on this compound-resistant insect populations have frequently observed significant impacts on developmental time and adult longevity. For instance, in the fall armyworm, Spodoptera frugiperda, a strain selected for this compound resistance (Ind-SEL) exhibited a significantly longer larval developmental time and extended pupal duration compared to the unselected (Ind-UNSEL) population. Similarly, resistant strains of Heliothis virescens and Plutella xylostella have shown prolonged pre-adult developmental durations. In the German cockroach, Blattella germanica, this compound-selected populations demonstrated poorer survival to maturity and prolonged development time. These findings suggest that the physiological changes conferring this compound resistance can impose a burden on the insect's energy allocation, diverting resources from growth and development.

Table 1: Impact of this compound Resistance on Developmental Time and Longevity in Selected Insect Species

Insect SpeciesResistance Trait MeasuredImpact in Resistant Strain (vs. Susceptible)Source
Spodoptera frugiperdaLarval Developmental TimeSignificantly longer
Spodoptera frugiperdaPupal DurationExtended
Spodoptera frugiperdaAdult LongevityShorter
Heliothis virescensPre-adult Developmental DurationProlonged
Plutella xylostellaPre-adult Developmental DurationProlonged
Blattella germanicaSurvival to MaturityPoorer
Blattella germanicaDevelopmental TimeProlonged

(Note: This table is designed to be interactive in a digital format, allowing users to sort by species, trait, or impact, and potentially filter by resistance level if such data were consistently available.)

Effects on Fecundity and Reproductive Success

Table 2: Impact of this compound Resistance on Fecundity and Reproductive Success in Selected Insect Species

Insect SpeciesResistance Trait MeasuredImpact in Resistant Strain (vs. Susceptible)Source
Spodoptera frugiperdaFecundityLower
Spodoptera frugiperdaNet Reproductive Rate (R0)Significantly different (lower)
Heliothis virescensFecundityReduced
Myzus persicaeFecundityDecreased

(Note: This table is designed to be interactive in a digital format, allowing users to sort by species, trait, or impact, and potentially filter by resistance level if such data were consistently available.)

Strategies for this compound Resistance Management in Research

Effective insecticide resistance management (IRM) is paramount to prolonging the utility of insecticides like this compound. Research-driven strategies aim to understand and mitigate the evolution of resistance, ensuring sustainable pest control.

Rotation with Insecticides of Different Modes of Action

A cornerstone of IRM is the rotation of insecticides with different modes of action (MOA). This strategy minimizes the selection pressure on a single resistance mechanism by exposing successive pest generations to chemically distinct compounds that target different physiological pathways. This compound, as a sodium channel blocker (IRAC Group 22A), should be rotated with insecticides from other IRAC groups nih.govdaneshyari.comfao.orgmade-in-china.com.

Research has demonstrated the effectiveness of this approach. For Spodoptera frugiperda, this compound resistance can be significantly mitigated by rotating it with insecticides such as chlorantraniliprole (B1668704) (IRAC Group 28), emamectin (B195283) benzoate (B1203000) (IRAC Group 6), and/or methoxyfenozide (B170004) (IRAC Group 18), as these compounds exhibit very low or negligible cross-resistance with this compound. Conversely, rotation with insecticides that share similar resistance mechanisms or exhibit high cross-resistance, such as deltamethrin (B41696) (IRAC Group 3A), should be avoided. The "treatment interval" approach, which involves applying different modes of action across pest generations based on their life span, is a key component of this strategy.

Integrated Pest Management (IPM) Approaches

Integrated Pest Management (IPM) provides a holistic framework for sustainable pest control, combining various tactics including biological, cultural, physical, and chemical methods. This compound is highly compatible with IPM programs due to its effectiveness at lower doses and its compatibility with biological control agents. IPM strategies aim to reduce over-reliance on chemical solutions and promote more sustainable agricultural practices.

Within an IPM framework, research emphasizes the importance of monitoring insect populations to determine the actual need for insecticide application, rather than routine spraying. Furthermore, emerging research explores novel IPM approaches, such as manipulating insect gut microbiota, which presents a promising avenue for reducing pesticide resistance and enhancing pest management sustainability.

Ecotoxicological Profile and Environmental Dynamics of Indoxacarb

Environmental Fate and Persistence

Indoxacarb's environmental fate is influenced by various factors, including hydrolysis, photolysis, and microbial degradation. It is generally considered to have a relatively low potential for significant offsite movement due to its properties. piat.org.nzaptuitivcdn.com

Degradation Kinetics in Soil and Water

This compound (B177179) exhibits a complex degradation profile, often described as a "hockey stick" behavior, with an initial rapid degradation phase followed by a slower one. epa.gov

In Water:

this compound hydrolysis rates increase with increasing pH. piat.org.nzaptuitivcdn.comapvma.gov.aunih.gov

At pH 5, its half-life can be approximately 500 days. piat.org.nzaptuitivcdn.comnih.gov

At pH 7, the half-life is around 38 days. piat.org.nzaptuitivcdn.comnih.gov

At pH 9, the half-life significantly shortens to approximately 1 day or 0.25 days. piat.org.nzaptuitivcdn.comapvma.gov.aunih.gov

In near-neutral aerobic aquatic systems, this compound degraded with half-lives ranging from 18 to 34 days. piat.org.nz

Aqueous photolysis can be a major dissipation route in aquatic environments, with half-lives ranging from 3.2 to 4.0 days under simulated sunlight. aptuitivcdn.comapvma.gov.auregulations.gov

Under anaerobic conditions in water-soil systems, the half-life in water was 6 days, with a DT50 (time for 50% dissipation) for the whole system ranging from 26 to 35 days. apvma.gov.au

In Soil:

Aerobic metabolism in soil is generally rapid initially, with DT50 values ranging from 3 to 23 days, although some soils showed slower degradation with DT50 values exceeding 120 days, indicating moderate to persistent behavior. apvma.gov.aufao.org

Field dissipation studies have reported variable half-lives, ranging from 16 to 114 days. aptuitivcdn.com

The degradation rate of this compound in aerobic soils does not show a clear correlation with soil pH, with microbial degradation being a primary factor. piat.org.nzapvma.gov.au

In anaerobic soil at 25 °C, this compound degradation is slower, with a DT50 of 186 days for the total system. piat.org.nz

Some studies indicate half-lives in soil ranging from 3.85 to 4.93 days at recommended doses. researchgate.net In sandy loam soil under tomato crops, half-lives were found to be in the range of 0.63 to 2.17 days. researchgate.net

Table 1: this compound Degradation Half-Lives in Water and Soil

EnvironmentpH/ConditionHalf-Life (Days)Source
WaterpH 5~500 piat.org.nzaptuitivcdn.comnih.gov
WaterpH 722-38 piat.org.nzaptuitivcdn.comnih.gov
WaterpH 90.25-1 piat.org.nzaptuitivcdn.comapvma.gov.aunih.gov
WaterPhotolysis3.2-4.0 aptuitivcdn.comapvma.gov.auregulations.gov
Aquatic SystemAerobic18-34 piat.org.nz
SoilAerobic3-23 (initial rapid), >120 (slower phase) apvma.gov.aufao.org
SoilField Dissipation16-114 aptuitivcdn.com
SoilAnaerobic186 piat.org.nz
SoilField (Chilli)3.85-4.93 researchgate.net
SoilSandy Loam (Tomato)0.63-2.17 researchgate.net

Influence of Environmental Factors on Degradation (e.g., pH)

pH plays a significant role in the hydrolysis of this compound. Its hydrolysis rates increase with increasing pH, indicating that it degrades more rapidly under alkaline or neutral conditions compared to acidic conditions. piat.org.nzaptuitivcdn.comapvma.gov.aunih.gov While hydrolysis is a major dissipation route, there is no obvious correlation between the rate of this compound degradation and soil pH in aerobic soils, where microbial degradation is a determining factor. piat.org.nzapvma.gov.au

Formation and Persistence of Environmental Metabolites

This compound has an exceptionally complex degradation profile, leading to the formation of several metabolites. piat.org.nz Key environmental metabolites include IN-JT333, IN-KT413, IN-KG433, IN-JU873, IN-MK638, IN-MK643, IN-ML437 hydroxide, and IN-MP819. piat.org.nzapvma.gov.aunih.govfao.org

IN-JT333 : This metabolite is rapidly formed under aerobic conditions and is considered insecticidally active. piat.org.nzaptuitivcdn.comregulations.govfao.org It is generally more persistent than the parent compound, with DT50 values ranging from 24 to 27 days. apvma.gov.au IN-JT333 has very low mobility potential, with an average Koc value of 17,300 mL/g. piat.org.nz

IN-KT413 : This is a main hydrolysis product, particularly at pH 9. piat.org.nzapvma.gov.au It is considered non-persistent in aerobic soils, with DT50 values ranging from 1.3 to 16.2 days. piat.org.nz

IN-MP819 : This metabolite has been shown to exhibit greater toxicity to aquatic invertebrates than the parent this compound. piat.org.nz

IN-KG433 and IN-JU873 : These metabolites are non-persistent to moderately persistent, with DT50 values ranging from 10.5 to 58.7 days. piat.org.nz

IN-MK643 : This metabolite is considered persistent, with DT50 values ranging from 141.5 to 346.6 days. piat.org.nz

Soil Mobility and Leaching Potential

This compound is moderately hydrophobic with low water solubility (0.2 mg/L) and a high log Kow of 4.6 to 4.65. piat.org.nzwikipedia.orgaptuitivcdn.comnih.govherts.ac.uk Coupled with a moderately high soil sorption coefficient (Koc) ranging from 2200 to 9400 mL/g (with an average Koc for DPX-JW062 measured at 5,125 mL/g), these properties suggest a relatively low probability of leaching into groundwater. piat.org.nzaptuitivcdn.comregulations.govherts.ac.ukregulations.govamazonaws.com

Soil column leaching studies have shown that this compound and its degradates (including IN-JT333) are nearly immobile on aged soil columns, with very little of the applied this compound moving below the top 15 cm of soil. piat.org.nzaptuitivcdn.comapvma.gov.aufao.org

The binding coefficient for IN-JT333 (Kd = 115 to 308) indicates tight binding to soil, further reducing its likelihood of moving off the application site or leaching deeply. amazonaws.com

While some degradation products have lower Koc values, those with the lowest Koc values also tend to have slower degradation rates. piat.org.nz

Ecotoxicity to Non-Target Organisms

This compound is known to be toxic to various non-target organisms, particularly aquatic life. piat.org.nz

Aquatic Organisms (e.g., Fish, Invertebrates)

This compound and its associated degradates are moderately to very highly toxic to freshwater and estuarine/marine fish and invertebrates on an acute basis. piat.org.nzaptuitivcdn.com

Fish:

Acute LC50 values for freshwater fish range from 0.024 to 2.94 mg/L. piat.org.nz

For rainbow trout (Oncorhynchus mykiss), the 96-hour LC50 is 0.65 mg/L. merck.commsd.com

For bluegill sunfish (Lepomis macrochirus), the 96-hour LC50 is 0.9 mg/L. merck.commsd.com

Zebrafish (Brachydanio rerio) have shown LC50 values of 1.37 mg/L (48h) and 1.12 mg/L (96h) for racemic this compound. fmc.comoup.com

For Labeo rohita, the 96-hour LC50 was found to be 0.0521 mg/L. aljest.net

The metabolite IN-KT413 poses an acceptable hazard to rainbow trout. apvma.gov.au

Fish bioconcentration factors (BCF) for DPX-JW062 range from 1044 to 1351 for whole fish tissues, with a depuration half-life of less than 10 days. piat.org.nzregulations.gov

Aquatic Invertebrates:

Acute EC50 values for freshwater and estuarine/marine invertebrates range from 0.029 to 2.94 mg/L. piat.org.nzaptuitivcdn.com

For Daphnia magna (water flea), the 48-hour EC50 is 0.6 mg/L. merck.commsd.com However, other sources indicate an EC50 > 10,000 mg/L for Daphnia magna for a 30 WG formulation, or 0.0237 mg/L. fmc.comoup.com

The metabolite IN-MP819 has shown greater toxicity to aquatic invertebrates than the parent this compound. piat.org.nz

The metabolite IN-JT333 has an acute toxicity EC50 > 0.029 mg/L and a chronic toxicity LC50 of 0.0036 mg/L for Daphnia magna. piat.org.nz

this compound was moderately toxic to mysid shrimp in 28-day tests. apvma.gov.au

The metabolite IN-KT413 poses an acceptable hazard to daphnids. apvma.gov.au

Table 2: Ecotoxicity of this compound to Aquatic Organisms

Organism TypeSpeciesEndpointValue (mg/L)Exposure TimeSource
FishRainbow Trout (Oncorhynchus mykiss)LC500.6596 h merck.commsd.com
FishBluegill Sunfish (Lepomis macrochirus)LC500.996 h merck.commsd.com
FishZebrafish (Brachydanio rerio)LC501.12-1.3748-96 h oup.com
FishLabeo rohitaLC500.052196 h aljest.net
InvertebrateDaphnia magna (Water flea)EC500.648 h merck.commsd.com
InvertebrateDaphnia magna (Water flea)EC50>0.029 (for IN-JT333)Acute piat.org.nz
InvertebrateDaphnia magna (Water flea)LC500.0036 (for IN-JT333)Chronic piat.org.nz
InvertebrateMysid shrimpModerately Toxic-28 days apvma.gov.au

Physiological and Behavioral Effects of Indoxacarb Beyond Lethality

Sublethal Effects on Insect Physiology

Exposure to sublethal concentrations of indoxacarb (B177179) can induce significant physiological changes in insects. These alterations often involve key metabolic pathways and enzyme systems crucial for detoxification and maintaining cellular homeostasis epa.govreadthedocs.io. Studies have shown that this compound can prolong the duration of larval and pupal stages and, in some cases, reduce pupal weight wikipedia.orgresearchgate.net.

This compound exposure at sublethal doses can lead to notable changes in the activity of detoxification enzymes. In the red imported fire ant (Solenopsis invicta), sublethal concentrations of this compound caused significant alterations in the transcriptome profile, with a substantial number of differentially expressed genes (DEGs) being identified, many of which are associated with detoxification enzymes such as Acetylcholinesterase (AChE), Carboxylesterase (CarE), and Glutathione (B108866) S-transferases (GSTs) epa.govreadthedocs.iowikipedia.org. The activity of these enzymes, including AChE, CarE, and GST, has been observed to increase with escalating sublethal concentrations of this compound readthedocs.io. Specifically, AChE activity was significantly amplified across all tested populations of S. invicta in response to increasing sublethal this compound concentrations readthedocs.io.

Furthermore, research on Spodoptera frugiperda revealed that S-indoxacarb, a more active enantiomer, activated cytochrome P450 and carboxylesterase, leading to increases of 39.62% and 63.68%, respectively uni.lu. In Spodoptera littoralis, mixed-function oxidases (MFOs), CarE, and GST activities were also affected; α-esterase activity was higher in most treatments except for the this compound LC50 value, and GST activity was elevated at this compound LC10 concentrations nih.gov. Beyond enzymatic changes, biochemical analyses in Blattella germanica demonstrated that a sublethal dose of this compound decreased ovarian levels of proteins, carbohydrates, and lipids, indicating a potential interference with the reproductive process caymanchem.com.

Table 1: Changes in Enzyme Activities and Biomarkers in Spodoptera frugiperda After S-Indoxacarb Treatment uni.lu

Enzyme/BiomarkerChange After S-Indoxacarb Treatment
CatalaseUpregulated by 40.46%
Malondialdehyde (MDA)Upregulated by 68.64%
Cytochrome P450Activated, increasing by 39.62%
CarboxylesteraseActivated, increasing by 63.68%

This compound has been shown to induce oxidative damage in insects uni.lu. In Spodoptera frugiperda, S-indoxacarb exposure resulted in stronger oxidative damage compared to R-indoxacarb, evidenced by the upregulation of catalase by 40.46% and malondialdehyde (MDA) by 68.64% uni.lu. While MDA, a marker of lipid peroxidation, was slightly reduced by this compound in the cowpea weevil (Callosobruchus maculatus) compared to controls, other antioxidant enzymes showed significant changes. Glutathione reduced (GSH) and glutathione peroxidase (GPx) levels were significantly elevated, whereas superoxide (B77818) dismutase (SOD) activity significantly decreased, indicating an oxidative imbalance within the insect's system nih.gov. Such oxidative stress can compromise cellular integrity, leading to damage through protein denaturation, lipid peroxidation, and nucleic acid breakage.

Behavioral Alterations in Insects

As a neurotoxic insecticide, this compound can cause significant behavioral disruptions in insects, even at sublethal concentrations nih.govwikipedia.org. These changes can profoundly affect an insect's ability to forage, move, and interact with its environment, ultimately impacting its survival and reproductive success.

This compound has been observed to reduce locomotory activities in various insect species. In maize weevil populations, this compound application led to decreased movement nih.gov. Prolonged exposure to the compound caused abnormal behaviors such as disorientation and ataxia in Eastern Subterranean termites nih.gov. Similarly, damselfly larvae (Ischnura senegalensis) treated with this compound exhibited altered behavior, including abnormal body gestures and significant impairments in their locomotory abilities nih.gov. In Blattella germanica adults, treatment with this compound resulted in disoriented movements, followed by tremors and paralysis caymanchem.com. Ataxic movements were also noted in earwigs following this compound exposure.

A notable sublethal effect of this compound is its impact on feeding behavior. This compound is known to induce strong feeding inhibition in target pests nih.gov. For instance, larval Ischnura senegalensis demonstrated significantly suppressed feeding behavior, attributed to body convulsions induced by this compound treatment nih.gov. In the predatory stink bug Podisus distinctus, this compound exposure inhibited food consumption. Studies on the predator Geocoris punctipes revealed that this compound significantly reduced the percentage of females that consumed treated eggs, suggesting that the insecticide acts as a feeding inhibitor or repellent. This feeding inhibition was observed to be persistent, as females previously exposed to treated eggs were less likely to consume untreated eggs even after the treated eggs were removed.

Excitorepellency refers to a behavioral response where insects are irritated or repelled by an insecticide, leading them to avoid treated surfaces. However, studies on Anopheles gambiae mosquitoes showed that this compound did not induce excitorepellency in adults. Furthermore, in tunnel tests designed to assess behavioral responses, this compound did not inhibit mosquito penetration or blood feeding through holed netting. This indicates that, for Anopheles gambiae, this compound's effects are primarily toxicological rather than repellent.

Advanced Analytical Methodologies for Indoxacarb Research

Chromatographic Techniques for Indoxacarb (B177179) and Metabolite Detection

Chromatographic methods are fundamental for separating this compound from complex matrices and its various degradation products, enabling precise quantification and identification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of this compound and its enantiomers. Several HPLC methods have been developed, employing different column chemistries, mobile phases, and detection modes. For instance, reversed-phase HPLC with UV detection at 310 nm has been reported for determining this compound and its R enantiomer in plant materials fao.org. This method typically involves extraction with hexane-acetonitrile, followed by cleanup using solid-phase extraction (SPE) with silica (B1680970) and a strong anion exchange sorbent fao.org.

Chiral normal-phase HPLC is specifically employed to separate the active S-enantiomer (DPX-KN128) from the inactive R-enantiomer (IN-KN127) of this compound cipac.orgcipac.orgfao.org. A common setup for this involves a Chiralcel OD column (4.6 mm x 25 cm) with a mobile phase composed of 75% hexane (B92381) (or heptane) and 25% 2-propanol, detected at 310 nm cipac.orgcipac.org. Another HPLC method for this compound content determination uses a stainless steel C-18 column (250 mm × 4.6 mm i.d., 5 µm particle size) with an acetonitrile (B52724):water (60:40 v/v) mobile phase at a flow rate of 1.7 mL/min, detected by a UV/VIS detector at 235 nm, often utilizing 1,4-diphenoxy benzene (B151609) as an internal standard resource.org.

For residue analysis in peach fruits, HPLC with diode array detection (DAD) has been coupled with the QuEChERS method. This approach uses a Zorbax Eclipse XDB-C18 column (50 mm × 4.6 mm, 1.8 μm) and an isocratic mobile phase of water and acetonitrile (25:75) at 1.0 mL/min, with chromatograms extracted at 310 nm researchgate.netresearchgate.net. The retention time for this compound under these conditions was reported as 1.501 min researchgate.net. HPLC coupled with high-resolution mass spectrometry (HPLC/HRMS) has also been developed for the chiral analysis of this compound and its metabolite DCJW in silkworms, achieving recoveries between 86.06% and 104.52% with relative standard deviations (RSD) less than 9.01% nih.gov.

Table 1: Representative HPLC Method Parameters for this compound Analysis

Method TypeColumnMobile PhaseDetectorWavelength (nm)ApplicationRecovery Range (%)RSD (%)LOQ (mg/kg)Reference
HPLC-UVReversed-phase C18Hexane-acetonitrileUV310Plant materials (this compound + R enantiomer)--0.01 fao.org
Chiral Normal-Phase HPLCChiralcel OD (4.6 mm x 25 cm)75% Hexane/Heptane, 25% 2-PropanolUV310This compound enantiomers (DPX-KN128, IN-KN127)--- cipac.orgcipac.org
HPLC-UV/VISStainless steel C-18 (250 mm × 4.6 mm i.d., 5 µm)Acetonitrile:Water (60:40 v/v)UV/VIS235This compound content--- resource.org
HPLC-DADZorbax Eclipse XDB-C18 (50 mm × 4.6 mm, 1.8 μm)Water:Acetonitrile (25:75)DAD310This compound residues in peach fruits83.3-91.6-0.018 researchgate.netresearchgate.net
HPLC/HRMS--HRMS-This compound and DCJW in silkworm86.06-104.52<9.01- nih.gov

Gas Chromatography (GC)

Gas Chromatography (GC) is another valuable technique for this compound analysis, particularly when coupled with specific detectors. GC-Mass Spectrometry (GC-MS) is frequently used for the determination of this compound and its R enantiomer, typically involving extraction with ethyl acetate (B1210297) after water addition, followed by cleanup with silica and carbon solid-phase extraction fao.org.

For this compound residue analysis in medicinal herbs, Gas Chromatography with a micro-electron capture detector (GC-μECD) has been employed. This method utilizes a DB-5 capillary column (30 m × 250 µm, 0.25 µm film thickness) with inlet and detector temperatures set at 260 °C and 310 °C, respectively. A 2.0 µL sample volume is injected in split mode (5:1). Recoveries for this compound in medicinal herbs using GC-μECD ranged from 79.7% to 117.6% mdpi.comresearchgate.net. GC-MSD in single ion monitoring (SIM) mode has been developed for this compound and its metabolite DPX-JT333 in soil, with a reported limit of quantitation (LOQ) of 0.01 ppm epa.gov. Furthermore, GC-MS has been successfully applied for the determination of this compound residues in tomato and soil, yielding recoveries in the range of 92.12% to 110.51% with relative standard deviations of 1.32% to 4.32% researchgate.netnih.gov. In cauliflower, GC analysis showed this compound recoveries ranging from 92.1% to 109.7% with a coefficient of variation within 10% scirp.org.

Table 2: Representative GC Method Parameters for this compound Analysis

Method TypeColumnDetectorTemperature (Inlet/Detector)ApplicationRecovery Range (%)RSD (%)LOQ (mg/kg or ppm)Reference
GC-MS-MS-Plant materials (this compound + R enantiomer)--0.02 fao.org
GC-μECDDB-5 capillary (30 m × 250 µm, 0.25 µm)μECD260 °C / 310 °CThis compound residues in medicinal herbs79.7-117.6<200.01 mdpi.comresearchgate.net
GC-MSD (SIM)-MSD-This compound and DPX-JT333 in soil--0.01 ppm epa.gov
GC-MS-MS-This compound residues in tomato and soil92.12-110.511.32-4.32- researchgate.netnih.gov
GC---This compound in cauliflower92.1-109.7<10- scirp.org

Tandem Mass Spectrometry (MS/MS) Coupling

Tandem Mass Spectrometry (MS/MS) coupled with liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS/MS) offers high sensitivity and selectivity for this compound and its metabolites. LC-MS/MS is recommended for this compound analysis in medicinal herbs due to its lower matrix effects compared to GC-MS/MS, with recoveries ranging from 73.0% to 99.0% and relative standard deviations below 20% mdpi.comresearchgate.net.

A sensitive and selective LC-MS/MS method has been developed for this compound residue determination in various plant-derived foods. This method employs a reversed-phase C18 column with an isocratic elution program of 0.1% formic acid-acetonitrile (30:70). Qualitative analysis is performed using electrospray ionization in positive mode (ESI+) under multiple reaction monitoring (MRM) mode. Average recoveries in different matrices ranged from 73.7% to 115.2%, with relative standard deviations not exceeding 13.1%, and limits of quantitation (LOQ) between 1.5 and 9.5 μg/kg fxcsxb.com.

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has also been developed for this compound residue determination in vegetables and fruits. This method utilizes a Waters BEH C18 analytical column and a mobile phase of 20 mmol/L ammonium (B1175870) acetate aqueous solution containing 0.1% formic acid-acetonitrile containing 0.1% formic acid, analyzed under positive ion mode spkx.net.cn. For the determination of this compound and its metabolites (IN-MP819, IN-JT333) in soil and sediment, an Agilent HP1290 HPLC coupled to an API 5000 triple quadrupole mass spectrometer using Turbo Ion Spray has been reported. This reversed-phase LC-MS/MS system uses an Ace Excel 2 C18-AR column (3.0 x 50 mm, 2-µm) and monitors two MS/MS transitions for each analyte epa.gov. For this compound, the quantitative transition is m/z 528.1 → 203.0, and the confirmatory transition is m/z 528.1 → 150.1. Retention times for this compound, IN-MP819, and IN-JT333 were 2.95, 3.02, and 3.27 minutes, respectively epa.gov.

Chiral LC-MS/MS methods, such as those using a Chiralpak AD-RH column, have been developed for measuring this compound enantiomers in produce like cucumber and tomato nih.gov.

Table 3: Key Parameters for LC-MS/MS Analysis of this compound

Method TypeColumnMobile PhaseIonization ModeMRM Transitions (this compound)ApplicationRecovery Range (%)RSD (%)LOQ (mg/kg or μg/kg)Reference
LC-MS/MS----This compound and metabolites in poultry matrices70-120-0.01 fao.org
LC-MS/MS----This compound in medicinal herbs73.0-99.0<200.01 mdpi.comresearchgate.net
LC-MS/MSReversed-phase C180.1% Formic acid-acetonitrile (30:70)ESI+m/z 528.0 → 218.2 (quant.), m/z 528.0 → 249.1, 293 (conf.)This compound in 21 plant-derived foods73.7-115.2<13.11.5-9.5 μg/kg fxcsxb.comasianpubs.org
UPLC-MS/MSWaters BEH C1820 mmol/L ammonium acetate (0.1% formic acid)-acetonitrile (0.1% formic acid)Positive ion-This compound in vegetables and fruits--- spkx.net.cn
LC-MS/MSAce Excel 2 C18-AR (3.0 x 50 mm, 2-µm)0.01 M aqueous acetic acid and acetonitrile (gradient)Positive ionm/z 528.1 → 203.0 (quant.), m/z 528.1 → 150.1 (conf.)This compound and metabolites in soil and sediment--0.001 epa.gov
Chiral LC-MS/MSChiralpak AD-RH---This compound enantiomers in cucumber and tomato--- nih.gov

Sample Preparation and Extraction Techniques

Effective sample preparation and extraction are critical steps to isolate this compound and its metabolites from complex sample matrices, ensuring clean extracts suitable for chromatographic analysis.

QuEChERS Method Optimization

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has gained significant popularity for pesticide residue analysis, including this compound, due to its simplicity and efficiency. A modified QuEChERS method was developed for this compound residue analysis in medicinal herbs, involving extraction with acetonitrile and purification using an NH2 cartridge mdpi.comresearchgate.net. This optimized method achieved a limit of quantification (LOQ) of 0.01 mg/kg mdpi.com.

For this compound residue determination in peach fruits, a QuEChERS method involved adding 4 mL of water to 2.0 g of homogenized samples, followed by extraction with 10 mL of acetonitrile. Subsequently, 1.0 g of MgSO4 and 1.5 g of NaCl were added, followed by shaking and centrifugation researchgate.netresearchgate.net. Recoveries ranged from 83.3% to 91.6% researchgate.net. In vegetables, a QuEChERS and LC-MS/MS method showed average recoveries from 74.2% to 106.5% with RSDs from 1.9% to 10.2%, and an LOQ of 0.05 mg/kg asianpubs.org. For cabbage, the QuEChERS technique using 1% ethyl acetate in acetonitrile provided recoveries between 83.80% and 99.01% with an RSD less than 1.20% researchgate.net. Another QuEChERS method for cabbage involved extracting 10 g of homogenized sample with 20 mL of acetonitrile, followed by the addition of 5 g of sodium chloride. Cleanup utilized a mixture of 0.3 g anhydrous MgSO4, 0.05 g PSA, 50 mg C18, and 0.005 g GCB bu.edu.eg. The LOQ for this method was 0.01 mg/kg, with recoveries ranging from 83.93% to 95.40% bu.edu.eg. The QuEChERS method has also been applied for this compound in soil and sediment, involving acetonitrile/water extraction and the addition of sodium chloride to induce phase separation epa.gov.

Table 4: QuEChERS Method Parameters for this compound Extraction

MatrixExtraction SolventCleanup Sorbents/SaltsRecovery Range (%)RSD (%)LOQ (mg/kg or μg/g)Reference
Medicinal HerbsAcetonitrileNH2 cartridge, MgSO4, NaCl73.0-117.6<200.01 mdpi.comresearchgate.net
Peach FruitsAcetonitrileMgSO4, NaCl83.3-91.6-0.018 researchgate.netresearchgate.net
VegetablesAcetonitrileDispersive SPE (PSA)74.2-106.51.9-10.20.05 asianpubs.org
Cabbage1% Ethyl acetate in acetonitrile-83.80-99.01<1.200.005 μg/g researchgate.net
CabbageAcetonitrileMgSO4, PSA, C18, GCB83.93-95.40-0.01 bu.edu.eg
Soil/SedimentAcetonitrile/WaterSodium chloride--0.01 ppm epa.gov

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a versatile cleanup technique frequently employed in this compound analysis to remove matrix interferences and concentrate the analyte. For the determination of this compound and its R enantiomer in plant materials, SPE cleanup has been performed using a combination of silica and a strong anion exchange sorbent after hexane-acetonitrile extraction fao.org. Another method for plant materials utilized SPE with silica and carbon after ethyl acetate extraction fao.org.

In poultry matrices (muscle, fat, skin, liver, and eggs), this compound and its R enantiomer, along with metabolite IN-JT333, were extracted with acidified acetonitrile, defatted with hexane, and then cleaned up using Oasis sorbent SPE fao.org. UPLC-MS/MS analysis of this compound in vegetables and fruits involved acetonitrile extraction followed by cleanup on a SPE-PAK C18 cartridge column spkx.net.cn. For this compound analysis in tea, SPE columns were used for purification after acetonitrile extraction fxcsxb.com. Furthermore, silica solid-phase extraction (SPE) has been incorporated into methods for this compound and its metabolite DPX-JT333 in soil samples, typically following acetonitrile evaporation and liquid-liquid partitioning epa.gov. Chiral SPE using NH2/Carb combined-cartridges has also been applied for the purification of this compound enantiomers in cucumber and tomato samples nih.gov.

Table 5: Solid Phase Extraction (SPE) Methods for this compound Analysis

MatrixExtraction MethodSPE Sorbent/CartridgeApplicationReference
Plant materialsHexane-acetonitrileSilica and strong anion exchangeThis compound + R enantiomer fao.org
Plant materialsEthyl acetateSilica and carbonThis compound + R enantiomer fao.org
Poultry matricesAcidified acetonitrile, hexane defattingOasis sorbentThis compound + R enantiomer, IN-JT333 fao.org
Vegetables and fruitsAcetonitrileSPE-PAK C18 cartridgeThis compound spkx.net.cn
TeaAcetonitrileSPE columnThis compound fxcsxb.com
SoilAcetonitrile, liquid:liquid partitioningSilicaThis compound, DPX-JT333 epa.gov
Cucumber and tomatoAcetonitrileNH2/Carb combined-cartridgeThis compound enantiomers nih.gov
Foodstuffs (plant & animal)Acetone and n-hexane mixed solventSPE columnsThis compound researchgate.net

Quantitative Analysis and Validation Parameters

The quantitative analysis of this compound involves sophisticated methodologies to ensure precision, accuracy, and reliability of results. Validation parameters, typically guided by international standards such as ISO/IEC 17025 and guidelines from authorities like the Australian Pesticides and Veterinary Medicines Authority (APVMA) or SANTE, are crucial for confirming the suitability of these methods for their intended purpose esjpesticides.org.egfrontiersin.org. Key validation parameters include specificity, linearity, precision, accuracy (recovery), and sensitivity (Limit of Detection and Limit of Quantitation) esjpesticides.org.egfrontiersin.orgmdpi.com. High-performance liquid chromatography (HPLC) coupled with Diode-Array Detection (DAD) or tandem mass spectrometry (LC-MS/MS) are commonly employed techniques for this compound quantification due to their sensitivity and selectivity esjpesticides.org.egmdpi.comresearchgate.net. Gas chromatography (GC) with electron capture detection (ECD) or tandem mass spectrometry (GC-MS/MS) are also utilized, particularly for specific matrices like water or medicinal herbs mdpi.comepa.gov.

Recovery and Precision Assessment

Recovery and precision are fundamental parameters in validating analytical methods for this compound, reflecting the accuracy and reproducibility of the measurements. Recovery, often expressed as a percentage, indicates the efficiency with which the analytical method can extract and detect the analyte from a given matrix. Precision, typically reported as Relative Standard Deviation (RSD), measures the closeness of agreement among repeated measurements of the same sample under the same conditions (repeatability) or different conditions (reproducibility).

Research has demonstrated varying recovery and precision values for this compound across different matrices and analytical techniques:

Pesticide Formulations: An HPLC-DAD method developed for this compound in suspension concentrate (SC) pesticide formulations achieved a high level of precision, with a Relative Standard Deviation (RSD%) of approximately 0.35% across nine replicates esjpesticides.org.eg.

Agricultural Produce and Soil:

For this compound residues in cabbage, tomato, and soil, analytical methods validated against SANTE guidelines showed acceptable recovery and precision frontiersin.org.

In pigeonpea (green pod, dry grain, and soil), a QuEChERS-LC-MS/MS method reported recoveries ranging from 83.80% to 99.01% at spiking levels of 0.005, 0.025, and 0.050 µg g⁻¹, with an excellent precision (RSD < 1.20%) researchgate.net.

Another study on this compound residues in pigeonpea root, leaf, and soil using the QuEChERS method showed average recoveries between 92.1% (root), 93.86% (leaves), and 96.14% (soils) researchgate.net.

In cauliflower and soil samples, QuEChERS-based methods yielded recoveries between 87% and 96% at fortification levels of 0.01, 0.05, 0.1, and 0.2 mg kg⁻¹, with good repeatability and RSD values ranging from 1% to 6% researchgate.net.

For peach fruits, average recoveries ranged from 83.3% to 91.6% across three fortification levels, with a precision (RSD) of 0.1% researchgate.net.

In cabbage, average recoveries for this compound at fortification levels of 0.01, 0.05, and 0.1 mg kg⁻¹ were 83.93%, 89.86%, and 95.40%, respectively, with RSDs of 1.21%, 1.53%, and 2.23% researchgate.net.

A method for this compound residues in spinach and broccoli using QuEChERS and LC-MS/MS demonstrated recoveries of 74.2-85.7% (RSD < 5.1%) for spinach and 93.3-106.5% (RSD < 10.2%) for broccoli asianpubs.org.

Medicinal Herbs: For this compound analysis in medicinal herbs, LC-MS/MS methods generally showed recoveries between 70% and 120% with RSD ≤ 10%, fulfilling SANTE guidelines mdpi.com. Specifically, recoveries by GC-MS/MS were 74.1–105.9% (RSD < 10%), and by LC-MS/MS were 73.0–99.0% (RSD < 10%) at a fortification level of 0.01 mg kg⁻¹ mdpi.com.

Soil and Sediment: LC/MS/MS methods for this compound and its metabolites in sandy loam, silt loam soils, and clay loam sediment showed mean recoveries and RSDs within acceptable guidelines (70-120% recovery; RSD ≤20%) at LOQ (1.0 ppb) and 10×LOQ (10 ppb) epa.gov. For Sassafras soil, recoveries were 103 ± 8.8% (RSD 8.5%) and 96 ± 8.3% (RSD 8.6%), while for Drummer soil, they were 98 ± 21.1% (RSD 21.7%) and 94 ± 12.1% (RSD 12.9%) epa.gov.

Water Samples: A GC-ECD method for water samples fortified with this compound at concentrations from 0.050 to 2.0 ng/mL showed recoveries ranging from 87% to 116%, with an average recovery of 100% (± 8.1% SD) and an RSD of 8.1% (N=24) epa.gov.

The table below summarizes representative recovery and precision data for this compound in various matrices:

Matrix / Sample TypeAnalytical MethodRecovery Range (%)Precision (RSD%)Spiking/Fortification LevelsReference
SC FormulationHPLC-DADNot specified~0.35Not specified esjpesticides.org.eg
Pigeonpea (Green pod, Dry grain, Soil)QuEChERS-LC-MS/MS83.80 – 99.01< 1.200.005, 0.025, 0.050 µg g⁻¹ researchgate.net
Pigeonpea (Root, Leaf, Soil)QuEChERS92.1 – 96.14Not specifiedNot specified researchgate.net
Cauliflower & SoilQuEChERS87 – 961 – 60.01, 0.05, 0.1, 0.2 mg kg⁻¹ researchgate.net
Peach FruitsNot specified83.3 – 91.60.1Three levels researchgate.net
CabbageNot specified83.93 – 95.401.21 – 2.230.01, 0.05, 0.1 mg kg⁻¹ researchgate.net
SpinachQuEChERS-LC-MS/MS74.2 – 85.7< 5.10.2, 0.4, 0.8 mg/kg asianpubs.org
BroccoliQuEChERS-LC-MS/MS93.3 – 106.5< 10.20.2, 0.4, 0.8 mg/kg asianpubs.org
Medicinal HerbsLC-MS/MS73.0 – 99.0< 100.01 mg kg⁻¹ mdpi.com
WaterGC-ECD87 – 1168.10.050 – 2.0 ng/mL epa.gov
Soil & SedimentLC/MS/MS70 – 120≤ 201.0 ppb, 10 ppb epa.gov

Limit of Quantitation (LOQ) and Detection (LOD) Determination

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are critical sensitivity parameters for analytical methods, defining the lowest concentrations of an analyte that can be reliably detected and quantified, respectively. The LOD is the lowest concentration at which an analyte can be positively identified as present by the instrumentation, while the LOQ is the lowest level at which a result can be confidently cited with acceptable precision and accuracy awri.com.au.

Reported LOD and LOQ values for this compound vary depending on the matrix, analytical technique, and specific validation guidelines applied:

Agricultural Matrices:

In cabbage, tomato, and soil matrices, LOD and LOQ values for this compound were determined to be 0.01 µg g⁻¹ and 0.03 µg g⁻¹, respectively frontiersin.org.

For pigeonpea, an LC-MS/MS method achieved an LOD of 0.0015 µg g⁻¹ and an LOQ of 0.005 µg g⁻¹ researchgate.net.

In general residue analysis across various agro-products, LOD values ranged from 0.001 to 0.003 mg/kg, with the LOQ typically set at 0.01 mg/kg researchgate.net.

For cabbage, the LOQ was found to be 0.01 mg kg⁻¹ researchgate.net.

In peach fruits, the LOD was 0.006 mg/kg and the LOQ was 0.018 mg/kg researchgate.net.

For this compound enantiomers in different matrices, the estimated LOD ranged from 0.025-0.035 mg/kg, and the LOQ was 0.05 mg/kg researchgate.net.

In spinach and broccoli, a QuEChERS-LC-MS/MS method reported an LOQ (S/N = 10) of 0.05 mg/kg and an LOD (S/N = 3) of 0.02 mg/kg asianpubs.org.

Soil and Sediment: For this compound and its metabolites in soil and sediment using LC/MS/MS, the LOQ was established at 1.0 ppb (equivalent to 0.0010 mg/kg or 1.0 µg/kg). The estimated LODs were approximately 0.3 ppb (for the ECM) and 0.5 ppb (for the ILV) epa.gov.

Medicinal Herbs: For this compound residue analysis in medicinal herbs, the LOD was 0.005 mg kg⁻¹ and the LOQ was 0.01 mg kg⁻¹ mdpi.com.

Water Samples: A GC-ECD method for this compound in water samples reported an LOQ of 0.05 ppb and an estimated Method Detection Limit (MDL, equivalent to LOD) of 0.02 ppb epa.gov.

General Fruits and Vegetables (LC/MS/MS): For general agrochemical residue determination in fruits and vegetables by LC/MS/MS, this compound has a reported LOQ of 0.02 mg/kg awri.com.au.

The table below provides a summary of reported LOD and LOQ values for this compound:

Matrix / Sample TypeAnalytical MethodLOD (µg/g or mg/kg)LOQ (µg/g or mg/kg)Reference
Cabbage, Tomato, SoilNot specified0.01 µg g⁻¹0.03 µg g⁻¹ frontiersin.org
Soil & SedimentLC/MS/MS0.3 - 0.5 ppb1.0 ppb (0.001 mg/kg) epa.gov
PigeonpeaLC-MS/MS0.0015 µg g⁻¹0.005 µg g⁻¹ researchgate.net
General Agro-productsNot specified0.001 - 0.003 mg/kg0.01 mg/kg researchgate.net
Medicinal HerbsGC/LC-MS/MS0.005 mg kg⁻¹0.01 mg kg⁻¹ mdpi.com
Peach FruitsNot specified0.006 mg/kg0.018 mg/kg researchgate.net
CabbageNot specifiedNot specified0.01 mg kg⁻¹ researchgate.net
This compound EnantiomersNot specified0.025-0.035 mg/kg0.05 mg/kg researchgate.net
Fruits & VegetablesLC/MS/MSNot specified0.02 mg/kg awri.com.au
Spinach, BroccoliQuEChERS-LC-MS/MS0.02 mg/kg0.05 mg/kg asianpubs.org
WaterGC-ECD0.02 ppb0.05 ppb epa.gov

Synergistic and Antagonistic Interactions of Indoxacarb in Biological Systems

Interactions with Other Insecticides

Synergistic Effects

Synergistic interactions occur when the combined effect of two or more compounds is greater than the sum of their individual effects. Indoxacarb (B177179) has demonstrated synergistic potential with various chemical insecticides and other compounds:

With Pyrethroids: When combined with deltamethrin (B41696), particularly in nanoencapsulated forms, a low dose of this compound showed a synergistic effect against Acyrthosiphon pisum (aphids) larvae. This potentiation was also observed in Periplaneta americana (cockroaches) jst.go.jpresearchgate.net.

With Organophosphates: A binary mixture of this compound and chlorpyrifos (B1668852) proved highly effective against second instar larvae of Spodoptera littoralis, exhibiting synergistic effects with calculated co-toxicity coefficients at various lethal concentration levels (LC10, LC25, and LC50) google.com.

With Other Insecticides: this compound and spinetoram, when mixed, demonstrated synergistic effects against pests like the diamondback moth and beet armyworm, contributing to an expanded control spectrum and potentially delaying the onset of insecticide resistance google.comgoogle.com. Additionally, experimental data indicate a high synergistic effect when this compound is combined with dinotefuran (B1670701) against pests such as rice stem borers google.com. The combination of this compound with lufenuron (B1675420) and methoxyfenozide (B170004) also showed synergistic interactions in some contexts, though the specific levels of effect varied google.com.

With Synergists: Non-insecticidal synergists, such as piperonyl butoxide (PBO) and diethyl maleate (B1232345) (DEF), significantly enhanced the toxicity of this compound in resistant strains of Plutella xylostella (diamondback moth). This suggests that these synergists can overcome certain resistance mechanisms, likely by inhibiting detoxification enzymes like cytochrome P450 monooxygenases and glutathione (B108866) S-transferases ekb.eg. Plant oils, including Neem oil, Pongamia oil, and Fish oil, also acted as synergists when combined with this compound against Plutella xylostella, leading to increased mortality rjptonline.org.

Table 1: Examples of Synergistic Interactions of this compound with Other Insecticides/Synergists

This compound Combined WithTarget Pest/OrganismObserved EffectKey FindingsReference
Deltamethrin (nanoencapsulated)Acyrthosiphon pisum (aphids)SynergisticIncreased mortality at lower concentrations. jst.go.jpresearchgate.net
ChlorpyrifosSpodoptera littoralis (cotton leafworm)SynergisticMost effective binary mixture, with synergistic co-toxicity coefficients. google.com
SpinetoramDiamondback moth, beet armywormSynergisticExpanded control spectrum, delays resistance. google.comgoogle.com
DinotefuranRice stem borersHigh SynergisticReduces pesticide usage, delays resistance. google.com
Piperonyl butoxide (PBO)Plutella xylostella (resistant strain)SynergisticIncreased this compound toxicity (Synergistic Ratio = 7.8). ekb.eg
Diethyl maleate (DEF)Plutella xylostella (resistant strain)SynergisticIncreased this compound toxicity (Synergistic Ratio = 3.5). ekb.eg
Neem oil, Pongamia oil, Fish oilPlutella xylostella (diamondback moth)SynergisticIncreased mortality under laboratory and field conditions. rjptonline.org

Antagonistic Effects

Antagonistic interactions occur when the combined effect of two or more compounds is less than the sum of their individual effects, potentially reducing the efficacy of one or both agents.

With Entomopathogenic Nematodes (EPN): Antagonistic effects were observed when this compound was applied before the entomopathogenic nematode Heterorhabditis sonorensis against Helicoverpa zea larvae flvc.org. Similarly, this compound showed antagonistic effects on the mortality of third instar Pieris rapae larvae when combined with all tested entomopathogenic nematodes (e.g., Steinernema carpocapsae, S. feltiae, Heterorhabditis bacteriophora) after three days post-treatment d-nb.info.

General Compatibility: Despite specific instances of antagonism with biological agents, this compound is generally noted to be combinable with most insecticide products without antagonistic or adverse reactions, which is beneficial for expanding its insecticidal spectrum and slowing down resistance development hb-p.com.

Additive Interactions

Additive interactions occur when the combined effect of two or more compounds is equal to the sum of their individual effects.

With Entomopathogenic Nematodes (EPN): The interaction of this compound with Heterorhabditis sonorensis was considered additive when applied simultaneously against Helicoverpa zea larvae flvc.org. In studies involving Spodoptera litura larvae, mixtures of this compound with entomopathogenic nematodes like Heterorhabditis indica and Steinernema carpocapsae generally resulted in additive interactions, leading to high mortalities google.comwikipedia.org.

With Entomopathogenic Fungi: Additive interactions were observed between this compound (at full field concentrations) and fungal entomopathogens (Beauveria bassiana, Metarhizium anisopliae) against Kuschelorhynchus macadamiae (macadamia seed weevil) in both laboratory and glasshouse conditions at specific time points (e.g., 6 and 12 days post-application) d-nb.info.

Interactions with Entomopathogens

This compound's interactions with entomopathogens, such as fungi and nematodes, are critical for integrated pest management, allowing for combined approaches that leverage both chemical and biological control agents.

Entomopathogenic Fungi:

Compatibility: this compound generally exhibits good compatibility with important entomopathogenic fungi like Beauveria bassiana and Metarhizium anisopliae wikipedia.orguni.lu. Studies have shown that this compound 15.8% EC was compatible with M. anisopliae and B. bassiana, with observed inhibition rates of 27.38% and 46.78% respectively at the highest concentrations, indicating that these fungi can tolerate this compound to a significant extent uni.lu. Spinosad and this compound were found to be compatible with two M. anisopliae isolates across all tested concentrations uni.lu.

Effects on Fungal Growth and Viability: While this compound showed no significant inhibition of the radial growth of B. bassiana strains, it did cause significant inhibition of sporulation and spore viability in some strains uni.lu. However, other research indicates moderate compatibility with M. anisopliae, suggesting that while there might be partial inhibitory effects on fungal growth and reproduction, these insecticides can still be integrated into pest management programs.

Enhanced Efficacy: The combined application of Metarhizium anisopliae with this compound has been shown to reduce the time required to kill Plutella xylostella compared to using the fungus alone, indicating a beneficial interaction for pest control. Synergistic and additive effects have also been observed when this compound is deployed with fungal entomopathogens against Kuschelorhynchus macadamiae, depending on the initial concentrations of the mixture components d-nb.info.

Entomopathogenic Nematodes (EPN):

Synergistic and Additive Effects: this compound, when applied simultaneously or after entomopathogenic nematodes (EPN) such as Steinernema riobrave, demonstrated a synergistic effect on nematode virulence, leading to increased insect mortality (e.g., 90% or more mortality in Helicoverpa zea larvae) flvc.org. The simultaneous application of this compound with Heterorhabditis sonorensis resulted in an additive interaction against Helicoverpa zea flvc.org.

Antagonistic Effects: Conversely, applying this compound beforeHeterorhabditis sonorensis resulted in antagonistic effects flvc.org. This compound also showed antagonistic effects on the mortality of Pieris rapae larvae when combined with various EPNs after three days d-nb.info.

Entomopathogenic Viruses and Bacteria:

Currently, available research does not provide specific detailed findings on the synergistic, antagonistic, or additive interactions of this compound solely with entomopathogenic viruses or bacteria (such as Bacillus thuringiensis).

Table 2: Summary of this compound Interactions with Entomopathogens

Entomopathogen TypeSpecific EntomopathogenInteraction TypeKey FindingsReference
FungiBeauveria bassianaCompatibleNo significant inhibition of radial growth, but inhibited sporulation and spore viability in some strains. uni.lu
FungiMetarhizium anisopliaeCompatible/Moderate CompatibilityCompatible with isolates, 27.38% inhibition at highest concentration. Partial inhibitory effects on growth/reproduction noted. Combined use kills P. xylostella faster. wikipedia.orguni.lu
FungiB. bassiana, M. anisopliaeSynergistic/AdditiveSynergistic and additive effects against Kuschelorhynchus macadamiae depending on concentration and time. d-nb.info
NematodesSteinernema riobraveSynergistic (virulence), Antagonistic (progeny)Increased virulence when applied simultaneously or after nematode; reduced progeny production. flvc.org
NematodesHeterorhabditis sonorensisAdditive (simultaneous), Antagonistic (pre-application)Additive when applied simultaneously; antagonistic when this compound applied before nematode. flvc.org
NematodesSteinernema carpocapsae, Heterorhabditis indicaAdditive/AntagonisticGenerally additive effects with high mortality against S. litura. Antagonistic effects on P. rapae mortality. google.comd-nb.infowikipedia.org

Omics and Molecular Biology Approaches in Indoxacarb Research

Transcriptomic Analysis of Indoxacarb (B177179) Response

Transcriptomic analysis, the study of the complete set of RNA transcripts in a cell or organism, has been a important tool in elucidating the molecular mechanisms underlying the response of various organisms to this compound exposure. This approach allows researchers to identify genes and signaling pathways that are activated or suppressed upon contact with the insecticide, providing a comprehensive overview of the cellular response.

Differentially Expressed Genes (DEGs) Associated with this compound Exposure

Exposure to this compound triggers significant changes in gene expression in both target and non-target organisms. Studies have identified a range of differentially expressed genes (DEGs), primarily involved in detoxification, stress response, and metabolic processes.

In the case of the tobacco cutworm, Spodoptera litura, a significant number of detoxification enzyme genes are differentially expressed in this compound-resistant strains compared to susceptible ones. Notably, several cytochrome P450 (P450) and carboxy/cholinesterase (CCE) genes are significantly upregulated in resistant populations, with fold changes reaching as high as 37.20 for some P450 genes. This indicates a heightened metabolic capacity to detoxify the insecticide. Conversely, some detoxification genes are also downregulated, suggesting a complex regulatory network in response to this compound. nih.gov

A study on a non-target damselfly species, Ischnura senegalensis, revealed that exposure to different concentrations of this compound resulted in the upregulation of 20 shared genes. mdpi.com These genes were primarily associated with muscle function and ion channels, including RYR2, KCNT1, ANO1, and KCNKN. This suggests that even in non-target organisms, this compound can significantly impact genes related to neuromuscular function.

**Table 1: Differentially Expressed Detoxification Enzyme Genes in this compound-Resistant Spodoptera litura*** *(Data sourced from a comparative transcriptomic analysis of susceptible and resistant strains)

Gene IDGene FamilyFold Change (Resistant vs. Susceptible)Regulation
SlituCOE073P45037.20Up
SlituCOE009P4503.07Up
SlituCOE111CCE2.72Up
SlituCOE073CCE10.01Up

Table 2: Commonly Upregulated Genes in Ischnura senegalensis Larvae Exposed to this compound (Genes commonly upregulated across low, medium, and high concentrations of this compound)

GenePutative Function
RYR2Ryanodine receptor 2 (Calcium channel)
KCNT1Potassium sodium-activated channel subfamily T member 1
ANO1Anoctamin 1 (Chloride channel)
KCNKNPotassium channel subfamily K member

Pathway Enrichment Analysis (e.g., KEGG pathways)

Pathway enrichment analysis, often utilizing the Kyoto Encyclopedia of Genes and Genomes (KEGG) database, helps to identify the biological pathways that are most significantly affected by the observed changes in gene expression. This provides a more systemic understanding of the organism's response to this compound.

In the red imported fire ant, Solenopsis invicta, transcriptomic analysis revealed that exposure to this compound led to the significant enrichment of several KEGG pathways. These pathways are primarily involved in metabolism and detoxification, including steroid biosynthesis, drug metabolism - cytochrome P450, and glutathione (B108866) metabolism. This highlights the crucial role of these metabolic pathways in the detoxification of this compound. mdpi.com

Similarly, in the non-target damselfly Ischnura senegalensis, KEGG enrichment analysis of DEGs showed that pathways related to muscle diseases (Hypertrophic cardiomyopathy and Dilated cardiomyopathy) and metabolic pathways were significantly enriched, particularly at higher concentrations of this compound. ekb.eg This further supports the observation that this compound can disrupt neuromuscular function.

Table 3: Significantly Enriched KEGG Pathways in Response to this compound Exposure

OrganismEnriched KEGG Pathway
Solenopsis invictaSteroid biosynthesis
Solenopsis invictaDrug metabolism - cytochrome P450
Solenopsis invictaGlutathione metabolism
Ischnura senegalensisHypertrophic cardiomyopathy
Ischnura senegalensisDilated cardiomyopathy

Genomic and Proteomic Investigations

Genomic and proteomic approaches provide further insights into the molecular basis of this compound action and resistance. While transcriptomics reveals changes in gene expression, genomics can identify specific genetic variations, and proteomics can directly assess changes in the protein landscape.

Genomic studies have been instrumental in identifying the genetic basis of this compound resistance in various insect pests. In the cotton bollworm, Helicoverpa armigera, genetic analysis has shown that resistance to this compound is an autosomal and incompletely dominant trait, likely conferred by one or a few closely linked loci. mdpi.com More specifically, in the beet armyworm, Spodoptera exigua, a single amino acid mutation, V1848I, in the voltage-gated sodium channel (the target site of this compound) has been identified to confer high levels of resistance to both this compound and another sodium channel blocker insecticide, metaflumizone. This highlights the critical role of target-site mutations in the evolution of resistance.

While extensive transcriptomic and metabolomic studies on this compound's effects are available, dedicated proteomic investigations remain limited. Proteomic analysis, which involves the large-scale study of proteins, could provide direct evidence of changes in the abundance of detoxification enzymes and other proteins involved in the response to this compound. Such studies would be a valuable addition to complement the existing omics data and provide a more complete picture of the molecular response to this insecticide.

Molecular Docking Studies of this compound and Metabolite Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly useful for understanding the interaction between insecticides and their target proteins at the molecular level.

The primary target of this compound is the voltage-gated sodium channel (VGSC) in insects. However, this compound itself is a pro-insecticide that is metabolized within the insect to a more potent N-decarbomethoxylated metabolite, DCJW. Molecular docking studies have been employed to investigate the binding of both this compound and DCJW to the VGSC.

These studies have revealed that DCJW has a higher affinity for the inactivated state of the sodium channel compared to the resting state. nih.gov This state-dependent binding is crucial for its insecticidal activity, as it stabilizes the inactivated state of the channel, thereby blocking nerve impulse transmission.

A key finding from molecular docking and site-directed mutagenesis studies in the German cockroach, Blattella germanica, has identified a specific amino acid residue, K1689E, in the VGSC that is a critical determinant of DCJW sensitivity. The presence of glutamic acid (E) at this position, as seen in the BgNaV1-4 channel variant, leads to a higher sensitivity to DCJW compared to variants with lysine (K) at the same position, like BgNaV1-1. This single amino acid difference significantly alters the voltage-dependence of the channel's inactivation and its susceptibility to blockage by DCJW. nih.gov

Furthermore, research on the diamondback moth, Plutella xylostella, has shown that a chemosensory protein, PxCSP1, is overexpressed in this compound-resistant populations and exhibits a high binding affinity for this compound. Molecular dynamics simulations suggest that this compound forms a stable complex with PxCSP1 primarily through van der Waals and electrostatic interactions. A key interaction involves the Lys100 residue of PxCSP1, which forms a hydrogen bond with the carbamoyl carbonyl group of this compound, contributing significantly to the high binding affinity. nih.gov This suggests a potential sequestration mechanism where PxCSP1 binds to this compound, reducing its availability to reach the target site.

Table 4: Key Molecular Interactions of this compound and its Metabolite DCJW

MoleculeTarget ProteinKey Interacting Residue(s)Interaction TypeSignificance
DCJWVoltage-Gated Sodium Channel (VGSC)K1689EState-dependent bindingDetermines channel sensitivity to DCJW
This compoundChemosensory Protein 1 (PxCSP1)Lys100Hydrogen bond, van der Waals, electrostaticHigh-affinity binding, potential resistance mechanism

Future Research Trajectories for Indoxacarb

Elucidation of Novel Resistance Mechanisms

The emergence of insect resistance is a primary threat to the sustained efficacy of indoxacarb (B177179). Future research must focus on identifying and characterizing new mechanisms of resistance beyond those already well-documented.

Target-Site Mutations: A significant area of investigation involves the continued discovery of novel mutations in the voltage-gated sodium channel, the target site of this compound. For instance, two specific point mutations, F1845Y and V1848I, in the PxNav protein of the diamondback moth, Plutella xylostella, have been strongly correlated with high levels of resistance to this compound. nih.govresearchgate.net Identifying additional mutations in this and other pest species will be crucial for developing molecular diagnostic tools to monitor resistance in field populations.

Metabolic Resistance: Enhanced metabolism by detoxification enzymes is a common resistance mechanism. Studies have consistently shown that increased activity of cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and carboxylesterases (CarE) is a primary factor in this compound resistance in various pests, including Plutella xylostella, the fall armyworm (Spodoptera frugiperda), and the cotton bollworm (Helicoverpa armigera). nih.govnih.govmdpi.comresearchgate.net Future research should aim to identify the specific P450, GST, and CarE genes and their variants that are responsible for this enhanced metabolism.

Novel Regulatory Pathways: Recent studies have begun to uncover more complex and previously unknown resistance mechanisms. For example, in Plutella xylostella, inward rectifier potassium channels (PxKirs) have been identified as dual-function modulators of this compound resistance. frontiersin.org Downregulation of these channels has been linked to increased resistance, indicating a complex interplay between ion channel function and detoxification enzyme regulation. frontiersin.org Further exploration of such novel regulatory pathways is essential for a complete understanding of this compound resistance.

Development of Advanced Resistance Management Strategies

To combat the evolution of resistance, proactive and sophisticated management strategies are necessary. These strategies should be based on a thorough understanding of resistance mechanisms and population dynamics.

Insecticide Rotations and Mosaics: A cornerstone of resistance management is the rotation of insecticides with different modes of action. Research has shown that rotating this compound with insecticides like chlorantraniliprole (B1668704), emamectin (B195283) benzoate (B1203000), and methoxyfenozide (B170004) can be effective due to a lack of cross-resistance. nih.gov Conversely, cross-resistance has been observed with pyrethroids like deltamethrin (B41696), making them poor rotation partners. nih.gov Future strategies should focus on developing and validating optimal rotation schedules and spatial mosaics of different insecticides to minimize selection pressure.

Exploiting Negative Cross-Resistance: A particularly promising area of research is the phenomenon of negative cross-resistance. Studies in Australian populations of Helicoverpa armigera have revealed that insects resistant to pyrethroids, due to increased esterase activity, are more susceptible to this compound. This is because the same esterases that confer pyrethroid resistance also enhance the bioactivation of this compound to its more toxic metabolite. This finding opens the door to designing strategies that intentionally exploit this trade-off to manage resistance to both classes of insecticides.

Integrated Pest Management (IPM): The integration of this compound into broader IPM programs is crucial for its long-term sustainability. This includes the use of biological control agents, cultural practices, and monitoring of pest populations to ensure that insecticides are used only when necessary. frontiersin.org Future research should focus on optimizing the compatibility of this compound with various IPM tactics.

Proactive Resistance Monitoring: The development and implementation of robust resistance monitoring programs are essential for early detection of resistance and the timely adjustment of management strategies. This can involve traditional bioassays as well as the use of molecular diagnostics to detect known resistance alleles in pest populations.

Refined Ecotoxicological Risk Assessments Using Multi-Marker Approaches

A comprehensive understanding of the potential environmental impact of this compound is critical for its responsible use. Future ecotoxicological studies should move beyond standard acute toxicity tests and employ multi-marker approaches to assess sublethal effects on non-target organisms.

A recent study on the land snail Theba pisana provides a strong example of this approach. In this study, snails were exposed to environmentally relevant concentrations of this compound, and a range of biomarkers were assessed to provide a holistic view of the insecticide's impact.

Physiological Markers: The study on Theba pisana demonstrated that exposure to this compound can lead to significant reductions in food intake and growth rate, indicating a clear physiological stress response. nih.govfrontiersin.org

Biochemical Markers: A suite of biochemical markers was used to assess the sublethal effects of this compound. These included markers of oxidative stress such as lipid peroxidation (LPO), glutathione (GSH), catalase (CAT), glutathione-S-transferase (GST), and glutathione peroxidase (GPx). nih.govfrontiersin.org Additionally, the activity of acetylcholinesterase (AChE), a key enzyme in the nervous system, was also evaluated. nih.govfrontiersin.org

Histopathological Markers: To assess tissue-level damage, histopathological examination of the hepatopancreas of the snails was conducted. This revealed structural changes in response to this compound exposure, providing a visual representation of the insecticide's toxic effects. nih.govfrontiersin.org

By integrating data from these different types of markers, a more nuanced and comprehensive risk assessment can be achieved. Future research should apply similar multi-marker approaches to a wider range of terrestrial and aquatic non-target organisms to build a more complete picture of the ecotoxicological profile of this compound.

Exploration of Enantioselective Biological Activity and Environmental Fate

This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers: S-(+)-indoxacarb and R-(-)-indoxacarb. It is well-established that the insecticidal activity of this compound is primarily due to the S-(+)-enantiomer. mdpi.com The R-(-)-enantiomer exhibits significantly lower or no insecticidal activity against target pests. nih.govmdpi.com This enantioselectivity has profound implications for both its biological activity and its environmental fate.

Enantioselective Bioaccumulation and Toxicity: Research has shown that the two enantiomers can have different toxicities and bioaccumulation potentials in non-target organisms. For example, in zebrafish, the R-(-)-indoxacarb enantiomer is preferentially bioaccumulated. frontiersin.org This is a critical consideration for ecotoxicological risk assessment, as the less insecticidally active enantiomer may pose a greater risk to certain non-target species.

Enantioselective Degradation: The degradation of this compound in the environment is also enantioselective and can be influenced by environmental conditions such as soil pH. For instance, in alkaline soils, the S-(+)-enantiomer is preferentially degraded, while in some acidic soils, the degradation of the R-(-)-enantiomer may be favored. frontiersin.orgfda.govmdpi.com Understanding these enantioselective degradation patterns is essential for accurately predicting the environmental persistence and potential for off-site transport of this compound residues.

Stereoselective Bioactivation: The conversion of this compound to its more potent insecticidal metabolite, DCJW, is also a stereoselective process. The S-(+)-enantiomer is more efficiently bioactivated in target insects, which contributes to its higher insecticidal activity. nih.gov

Future research should continue to investigate the enantioselective behavior of this compound in a wider range of organisms and environmental compartments. This will allow for more refined risk assessments that consider the differential effects and fate of the individual enantiomers.

Integration of Systems Biology Approaches for Comprehensive Understanding

Systems biology, which integrates data from various "omics" disciplines, offers a powerful approach to gain a holistic understanding of the complex interactions between this compound and biological systems.

Transcriptomics: Transcriptomic studies, which analyze the complete set of RNA transcripts in a cell or organism, have been instrumental in elucidating the molecular mechanisms of this compound resistance. In German cockroaches, for example, transcriptome analysis of this compound-resistant strains has revealed the upregulation of numerous genes encoding detoxification enzymes, including cytochrome P450s, hydrolases, and glutathione-S-transferases. frontiersin.org This provides a direct link between gene expression and the resistant phenotype.

Metabolomics: Metabolomics, the study of the complete set of small-molecule metabolites in a biological system, can provide insights into the physiological effects of this compound exposure. Studies in Spodoptera frugiperda and zebrafish have used metabolomics to identify significant alterations in key metabolic pathways, such as amino acid metabolism, purine (B94841) metabolism, and the tricarboxylic acid (TCA) cycle, following this compound treatment. nih.govresearchgate.netnih.gov These findings help to explain the toxic effects of the insecticide at a molecular level.

Integrated Omics: The real power of systems biology lies in the integration of multiple omics datasets. For instance, combining metabolomics with mass spectrometry imaging allows for the visualization of the spatial distribution of key metabolites within an organism, providing a more detailed picture of the toxicological impact of this compound. nih.govnih.govnih.gov Future research should focus on integrating transcriptomic, proteomic, and metabolomic data to construct comprehensive models of how organisms respond to this compound exposure. This will not only enhance our understanding of its mode of action and resistance mechanisms but also aid in the development of more effective and sustainable pest management strategies.

OrganismAffected Metabolic PathwaysReference
Spodoptera frugiperdaPurine metabolism, Amino acid metabolism nih.gov
Zebrafish (Danio rerio)Tricarboxylic acid (TCA) cycle, Amino acid metabolism researchgate.netnih.gov
Red Fire Ant (Solenopsis invicta)Pyrimidine metabolism, Aspartate metabolism, Pentose and glucuronate interconversions nih.gov

Table 1. Key Metabolic Pathways Affected by this compound Exposure in Different Organisms.

Q & A

Q. What standardized analytical methods are recommended for quantifying indoxacarb residues in agricultural matrices?

this compound residues are typically analyzed using HPLC-UV , GC-ECD , or GC-MSD , with validation protocols ensuring precision and accuracy. For example, the QuEChERS method (Quick, Easy, Cheap, Effective, Rugged, and Safe) is widely applied for sample preparation in crops like rice and vegetables, using cleanup agents like PSA and C18 . Enforcement methods require limits of quantification (LOQ) as low as 0.01–0.03 mg/kg in animal tissues, with recovery rates validated across substrates .

Method MatricesLOQ (mg/kg)Key Cleanup Agents
HPLC-UVFruits, vegetables0.01PSA, C18
GC-ECDAnimal tissues, milk0.03Ethyl acetate
QuEChERS + LC-MSRice, soil0.01PSA, C18

Q. How do environmental factors influence the dissipation kinetics of this compound in crops?

Dissipation half-lives (DT50) of this compound vary with application dosage and environmental conditions. For instance, in tomatoes, residues decreased from 9.52 ppm to 0.02 ppm within 21 days, with sunlight degrading 88.7% of residues within 24 hours—significantly faster than UV exposure (57.7%) . In rice, DT50 values were 1.12–1.31 days, with residues falling below maximum residue limits (MRLs) within 2.2 days . Key variables include temperature, photodegradation, and washing practices (e.g., tap water removes ~45% of residues) .

Q. What experimental designs are optimal for assessing this compound toxicity in non-target organisms?

Toxicity studies should follow OECD guidelines for dose-response assays. For example, in murine models, oral administration protocols combined with LPS exposure can evaluate immunotoxicity (e.g., altered TLR-9 expression in lungs) . In insect bioassays, Probit analysis using PoloPlus software calculates LC50/LC99 values and resistance ratios (RR), with diagnostic concentrations validated for field monitoring .

Advanced Research Questions

Q. How can microbial degradation pathways of this compound be characterized in pest gut microbiomes?

Bacillus cereus in Plutella xylostella gut microbiota metabolizes this compound via carboxylesterase activity. GC-MS analysis (retention time: 22.9 min) confirms degradation efficiency, with reduced peak areas in bacterial-treated samples . Methodological steps include:

  • Enzyme activity assays : Measure esterase activity using chromogenic substrates.
  • Metabolite profiling : Compare chromatograms of treated vs. control samples.
  • Strain isolation : Use minimal media supplemented with this compound to culture degradative bacteria .

Q. What statistical approaches resolve contradictions in cross-resistance patterns between this compound and other insecticides?

Cross-resistance studies in Spodoptera frugiperda employ F2-screen methods and Probit analysis to calculate RR values (LC50-resistant/LC50-susceptible). For example, this compound shows no cross-resistance with Bt proteins (Cry1A.105/Cry2Ab2) but moderate correlations with metaflumizone (RR = 5.2–7.8) . Contradictions arise from differential metabolic detoxification pathways (e.g., cytochrome P450 vs. esterase-mediated resistance). Joint analysis of baseline data using binomial models (log-log complement function) helps refine diagnostic concentrations .

Q. How do probabilistic and deterministic models differ in assessing dietary exposure risks of this compound?

  • Deterministic models use worst-case scenarios (e.g., maximum residue levels) to calculate TMRC (Theoretical Maximum Residue Contribution). For this compound, TMRC values are compared to ADI (Acceptable Daily Intake), showing safety margins of >100x .
  • Probabilistic models incorporate residue variability and consumption patterns across demographics. In lettuce, acute/chronic risks were <0.1% of ADI for all age groups, with regional differences attributed to dietary habits .
Model Type Key InputsOutput Metrics
DeterministicMRLs, average consumptionTMRC, % ADI
ProbabilisticResidue distribution, intake dataRisk percentiles (e.g., 95th)

Methodological Considerations

Q. How should enantiomeric separation of this compound be integrated into residue studies?

Chiral chromatography (e.g., amylose-based columns) distinguishes this compound enantiomers, as their degradation rates and toxicities differ. For example, the R enantiomer degrades faster in water, necessitating enantiomer-specific MRLs .

Q. What protocols validate the stability of this compound residues during frozen storage?

Stability studies require spiking control matrices with [14C]this compound and monitoring degradation over time. Residues in apples, grapes, and animal tissues remain stable for >30 days at -20°C, with recovery rates ≥80% .

Contradictions and Knowledge Gaps

Q. Why does this compound exhibit variable efficacy across insect species?

Ingested this compound showed <20% mortality in Cimex lectularius (bed bugs) at 1000 ng/mL, whereas contact application in Lepidoptera achieved >90% mortality. This discrepancy may stem from species-specific detoxification enzymes (e.g., esterases in bed bugs) or differences in DCJW (active metabolite) activation .

Q. How can conflicting data on this compound’s environmental persistence be reconciled?

Half-life variations (e.g., 1.12 days in rice vs. 21 days in tomatoes) reflect matrix-specific degradation pathways. Soil organic matter and microbial activity critically influence persistence, requiring site-specific modeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.